

An In-Depth Technical Guide to C14-26 Glycerides in Pharmaceutical Sciences

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Compound of Interest

Compound Name: Glycerides, C14-26

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "**Glycerides, C14-26**," a class of lipid excipients crucial in modern drug development. It delves into their synonyms, physicochemical properties, and detailed experimental applications, offering a valuable resource for formulation scientists and researchers.

Understanding "**Glycerides, C14-26**": Nomenclature and Synonyms

"**Glycerides, C14-26**" is a general term for a group of substances that are esters of glycerol with fatty acids ranging in carbon chain length from 14 to 26. In scientific and commercial literature, these compounds are often referred to by various names. Understanding these synonyms is critical for a comprehensive literature search and material sourcing.

Common Synonyms and Identifiers:

- Chemical Name: Long-chain glycerides[1]
- CAS Number: 68002-72-2[1]
- (C14-C26) Trialkyl glyceride[2]
- 2,3-dihydroxypropyl heptadecanoate (a representative monoglyceride)[2]

Commercially, specific blends of these glycerides are available under various trade names. These products offer well-defined and consistent physicochemical properties, making them ideal for pharmaceutical formulations. Two prominent examples are:

- Precirol® ATO 5 (Glyceryl Palmitostearate): A mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids.[\[3\]](#)
- Gelucire® 43/01 (Hard Fat): A blend of saturated triglycerides of different fatty acids, primarily C12, C16, and C18.

Physicochemical Properties for Formulation Development

The utility of C14-26 glycerides in drug delivery stems from their specific physicochemical properties. These properties, particularly their melting point and hydrophobicity, are leveraged to control drug release, enhance solubility, and improve the stability of formulations.

| Property | Precirol® ATO 5 (Glyceryl Palmitostearate) | Gelucire® 43/01 (Hard Fat) | General "Glycerides, C14- 26" |
|---------------------|--|---|---|
| Appearance | Powder | Semi-solid block or pellets | Waxy solid |
| Melting Range (°C) | 50 - 60 | 42 - 45 | Varies depending on specific fatty acid composition |
| HLB Value | ~2 | 1 | Low |
| Composition | Mono-, di-, and triglycerides of C16 and C18 fatty acids | Mono-, di-, and triglycerides of fatty acids (C8-C18) | Esters of glycerol and C14-26 fatty acids |
| Key Functionalities | Modified release matrix former, lubricant, taste-masking agent | Matrix-forming agent for sensitive APIs, viscosity-increasing agent | Emulsifying and thickening properties |
| Regulatory Status | GRAS (Generally Recognized as Safe) | Precedence of use in approved pharmaceutical products | Generally non-toxic and biodegradable |

Experimental Protocols and Applications in Drug Delivery

C14-26 glycerides are versatile excipients employed in a variety of pharmaceutical manufacturing processes to achieve specific drug delivery profiles. Below are detailed methodologies for some of their key applications.

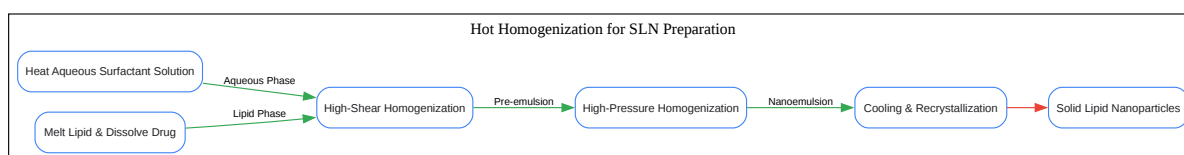
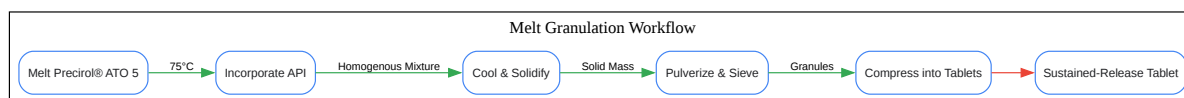
Sustained-Release Matrix Tablets via Melt Granulation

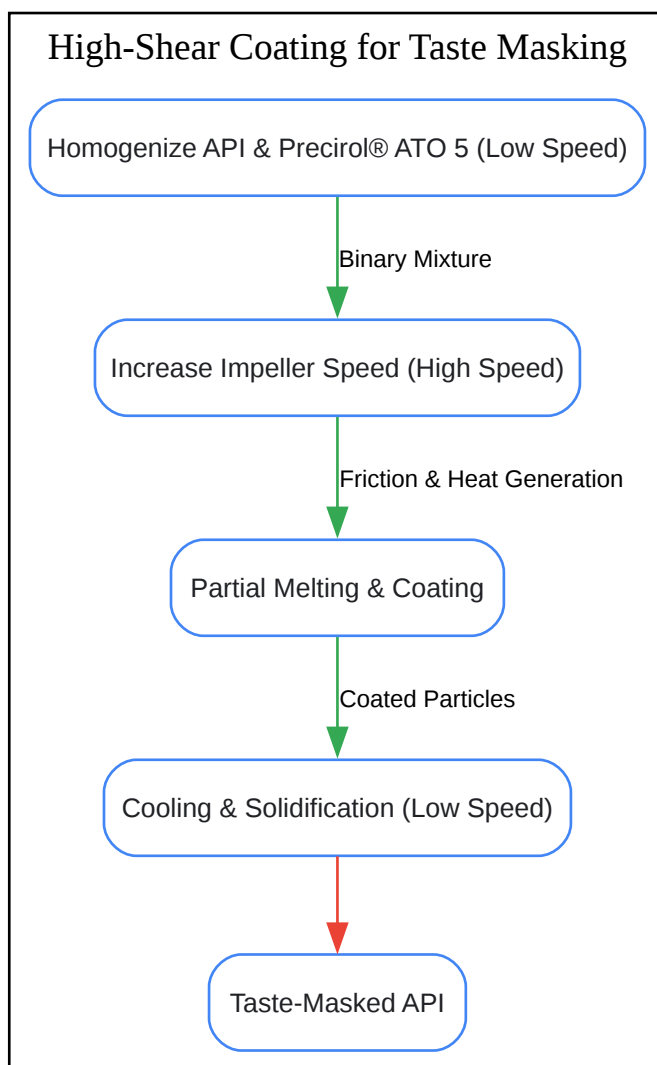
Melt granulation is a solvent-free technique used to produce granules for tablets with a controlled-release profile. Precirol® ATO 5 is an excellent matrix-forming agent for this purpose.

Experimental Protocol:

- **Melting the Lipid Matrix:** Precirol® ATO 5 is melted in a suitable vessel (e.g., a porcelain dish) on a water bath maintained at a temperature approximately 15-20°C above its melting point (around 75°C).
- **Drug Incorporation:** The active pharmaceutical ingredient (API) is gradually added to the molten lipid with continuous stirring to ensure a homogenous dispersion.
- **Solidification and Milling:** The molten mixture is allowed to cool and solidify at room temperature. The solidified mass is then pulverized using a mortar and pestle and sieved to obtain granules of the desired particle size.
- **Tableting:** The resulting granules are then blended with other excipients if necessary (e.g., glidants, lubricants) and compressed into tablets using a tablet press.

The release rate of the drug from the matrix can be modulated by varying the concentration of Precirol® ATO 5.





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References

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